![molecular formula C11H12ClNO3 B1612990 5-Chloro-1-(4-nitrophenyl)-1-oxopentane CAS No. 487058-76-4](/img/structure/B1612990.png)
5-Chloro-1-(4-nitrophenyl)-1-oxopentane
Overview
Description
5-Chloro-1-(4-nitrophenyl)-1-oxopentane, also known as 4-nitrophenyl chloroformate, is an organic compound used in the synthesis of various compounds. It is a chlorinated derivative of phenylacetic acid and is a colorless liquid with an acrid odor. This compound has been used in a variety of scientific research applications, as it is a useful reagent for the synthesis of compounds. In addition, it can be used as a catalyst in reactions and is also used in the synthesis of peptides.
Scientific Research Applications
Inhibitive Effect on Corrosion
The research conducted by Lagrenée et al. (2001) explored the corrosion inhibition of mild steel in hydrochloric acid medium through the use of substituted oxadiazoles, including compounds related to 5-Chloro-1-(4-nitrophenyl)-1-oxopentane. Their findings revealed that certain derivatives can inhibit steel corrosion by chemisorption on the surface, suggesting potential applications in corrosion protection technologies Investigation of the inhibitive effect of substituted oxadiazoles on the corrosion of mild steel in HCl medium.
Novel Shift in Chemical Reactions
Kopylovich et al. (2011) reported an unusual chemical shift involving a nitro group in the context of a phenylhydrazo-β-diketone derivative. This research could shed light on new synthetic pathways and reaction mechanisms for producing structurally complex molecules, including those similar to this compound Unusual shift of a nitro group in a phenylhydrazo-β-diketone.
Synthesis and Characterization of Derivatives
Khalid et al. (2020) focused on the synthesis and characterization of diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, showing the importance of structural analysis in developing new compounds with potential applications in various fields of chemistry and materials science Facile preparation, characterization, SC-XRD and DFT/DTDFT study of diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives.
Electrosynthesis Applications
The study by Konarev et al. (2007) on the electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride from a related nitro compound highlights the potential of electrochemical methods in producing valuable chemical intermediates and end-products, including those related to this compound Electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride.
properties
IUPAC Name |
5-chloro-1-(4-nitrophenyl)pentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-8-2-1-3-11(14)9-4-6-10(7-5-9)13(15)16/h4-7H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLYXYPJRUEOMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622004 | |
Record name | 5-Chloro-1-(4-nitrophenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
487058-76-4 | |
Record name | 5-Chloro-1-(4-nitrophenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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